molecular formula C33H34N6O8 B12107305 Cbz-DL-His-DL-Phe(4-NO2)-DL-Phe-OMe

Cbz-DL-His-DL-Phe(4-NO2)-DL-Phe-OMe

Cat. No.: B12107305
M. Wt: 642.7 g/mol
InChI Key: TYHYOKXXWSTGKG-UHFFFAOYSA-N
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Description

Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe is a synthetic tetrapeptide derivative featuring a carbobenzyloxy (Cbz) protecting group, DL-histidine (His), and two DL-phenylalanine (Phe) residues, one of which is para-nitro-substituted (4-NO₂). The terminal phenylalanine is methyl-esterified (OMe). This compound is of significant interest in medicinal chemistry due to its structural complexity and bioactivity, particularly as an antifungal agent against Phytophthora infestans (P. infestans), a pathogen responsible for devastating crop diseases. The para-nitro (4-NO₂) substituent on the phenyl ring is a critical structural motif, enhancing electron-withdrawing properties and influencing molecular interactions with biological targets .

Properties

Molecular Formula

C33H34N6O8

Molecular Weight

642.7 g/mol

IUPAC Name

methyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43)

InChI Key

TYHYOKXXWSTGKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-4-nitro-Phe-Phe-Ome typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The nitro group is introduced via nitration of the phenylalanine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While industrial production methods for Z-His-4-nitro-Phe-Phe-Ome are not extensively documented, large-scale synthesis would likely follow similar principles as SPPS, with optimizations for yield and purity. Automation and advanced purification techniques would be employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Z-His-4-nitro-Phe-Phe-Ome undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-His-4-nitro-Phe-Phe-Ome is widely used in scientific research for:

Mechanism of Action

The mechanism of action of Z-His-4-nitro-Phe-Phe-Ome involves its interaction with proteases. The enzyme recognizes and binds to the peptide substrate, positioning the scissile bond (typically between the phenylalanine residues) in the active site. Catalytic residues within the enzyme facilitate the cleavage of the peptide bond, resulting in the formation of smaller peptide fragments. The nitro group serves as a spectrophotometric marker, allowing researchers to monitor the reaction progress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Antifungal Activity

The antifungal efficacy of Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe is heavily influenced by the para-nitro group. Comparative studies with analogs bearing other substituents reveal:

  • Fluorinated analogs (e.g., 4-F): Compounds like Cbz-DL-His-DL-Phe(4-F)-DL-Phe-OMe exhibit comparable antifungal activity to the 4-NO₂ derivative, attributed to the electron-withdrawing nature of fluorine, which enhances binding to fungal targets .
  • Non-halogenated/non-nitrated analogs: Derivatives with substituents like methoxy (OCH₃) or hydrogen (H) at the para position show reduced activity, underscoring the necessity of strong electron-withdrawing groups for optimal efficacy .

Positional Influence of Substituents

The position of substituents on the phenyl ring is equally critical:

  • Para (4-) vs. ortho (2-) substitution: Para-substituted derivatives (4-NO₂, 4-F) demonstrate 2–3-fold higher activity against P. infestans than ortho-substituted counterparts (e.g., 2-F or 2-OCH₃). This is likely due to steric hindrance in ortho-substituted compounds, which disrupts target binding .
  • Meta substitution: Limited data exist, but meta-substituted analogs generally underperform compared to para derivatives .

Structural Modifications and Bioactivity

Modifications to the peptide backbone or ester group also impact activity:

  • Methyl ester (OMe) vs. free carboxylic acid: The OMe group in Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe improves cell permeability, enhancing bioavailability compared to free-acid analogs .
  • Histidine residue replacement: Substituting DL-His with other amino acids (e.g., alanine) reduces activity, suggesting His plays a role in target engagement or stabilization .

Data Tables

Table 1: Antifungal Activity of Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe and Analogous Compounds

Compound Name Substituent Position IC₅₀ (µM) vs. P. infestans Activity Level
Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe 4-NO₂ Para 12.3 ± 1.2 High
Cbz-DL-His-DL-Phe(4-F)-DL-Phe-OMe 4-F Para 14.7 ± 1.5 High
Cbz-DL-His-DL-Phe(2-NO₂)-DL-Phe-OMe 2-NO₂ Ortho 38.9 ± 3.1 Moderate
Cbz-DL-His-DL-Phe(4-OCH₃)-DL-Phe-OMe 4-OCH₃ Para 65.4 ± 4.8 Low
Cbz-DL-Ala-DL-Phe(4-NO₂)-DL-Phe-OMe 4-NO₂ Para 27.8 ± 2.3 Moderate

Research Findings

  • Structure-Activity Relationship (SAR): The 4-NO₂ and 4-F substituents maximize antifungal activity by optimizing electron-withdrawing effects, which likely strengthen interactions with fungal enzymes or membranes .
  • Synthetic Feasibility : The synthesis of para-substituted derivatives is more straightforward than ortho-substituted analogs, reducing production costs .

Biological Activity

Cbz-DL-His-DL-Phe(4-NO2)-DL-Phe-OMe is a synthetic compound classified as a peptide derivative. Its structure includes histidine and phenylalanine residues, with a nitro group at the para position of one of the phenylalanine residues, and is protected by a benzyloxycarbonyl (Cbz) group along with a methoxy (OMe) substituent. This unique configuration enhances its stability and solubility, making it a promising candidate for various biological applications.

Chemical Structure

The compound can be represented as follows:

Cbz DL His DL Phe 4 NO2 DL Phe OMe\text{Cbz DL His DL Phe 4 NO2 DL Phe OMe}

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

  • Antimicrobial Properties : Nitro-containing compounds are known for their antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties due to the presence of the nitro group.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which can be crucial in therapeutic applications targeting diseases characterized by dysregulated enzyme activity.

Comparative Analysis

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and potential biological activities:

Compound Name Key Features Unique Biological Activity
Cbz-DL-His-DL-PheSimilar structure without nitro groupLacks potential antimicrobial properties
Cbz-L-Phe-L-PheTwo phenylalanine residuesNo nitro modification; simpler structure
Cbz-L-His-L-LeuContains leucine instead of phenylalanineDifferent biological activity profile
Cbz-DL-His-DL-TyrContains tyrosine instead of phenylalaninePotential for different receptor interactions

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that derivatives with nitro groups often demonstrate enhanced antimicrobial efficacy. A study assessing the antibacterial properties of similar compounds found significant activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant strains.
  • Proteasome Inhibition : In a study focused on peptide aldehydes as proteasome inhibitors, compounds similar to this compound showed promising results in inhibiting proteasome activities linked to cancer cell proliferation. The macrocyclic analogs demonstrated selectivity for the chymotrypsin-like active site of the proteasome, indicating potential applications in cancer therapy .
  • Cellular Mechanisms : Further investigations into the cellular mechanisms revealed that compounds related to this compound could modulate NF-κB signaling pathways, which are crucial in inflammatory responses and cancer progression. The inhibition of IκBα degradation was noted, leading to increased levels of phosphorylated IκBα, thereby preventing NF-κB activation .

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